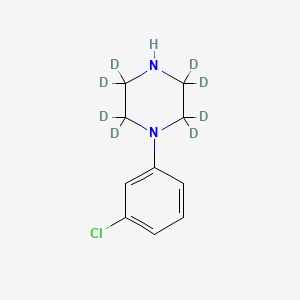

1-(3-Chlorophenyl)piperazine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

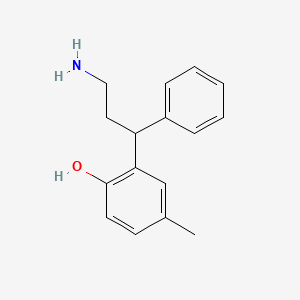

1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is a phenyl piperazine derivative . It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . mCPP is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .

Synthesis Analysis

The synthesis of arylpiperideines and arylpiperidines as analogs of 1-(3-chlorophenyl)piperazine has been reported . The starting aryllithium derivatives were treated with 1-methyl-piperdin-4-one to provide the corresponding hydroxy derivatives .Molecular Structure Analysis

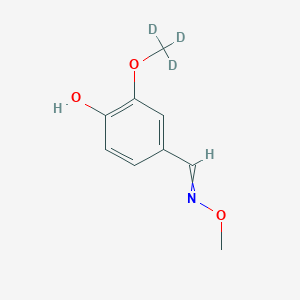

The empirical formula of this compound is C10D8H6Cl2N2 . The molecular weight is 241.19 .Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .科学的研究の応用

Synthesis and Chemical Analysis

- The synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride has been achieved with an overall yield of 45.7% (Mai, 2005).

- 1-(3-Chlorophenyl)piperazine is a key component in the synthesis of deuterium-labeled hydroxyzine and aripiprazole, which are important for pharmacokinetic studies (Vohra et al., 2015).

- Spectroscopic studies of 1-(4-Chlorophenyl) piperazine, a compound structurally similar to 1-(3-Chlorophenyl)piperazine, have been conducted using techniques like NMR, FTIR, and Raman, providing insights into the structural and electronic properties of such molecules (Dikmen, 2019).

Pharmacological Research

- 1-(3-Chlorophenyl)piperazine derivatives have shown potential in antitumor activity, particularly against breast cancer cells, indicating their significance in medicinal chemistry (Yurttaş et al., 2014).

- Piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, have been synthesized and evaluated for their anticancer and antituberculosis properties, showing significant activity in some cases (Mallikarjuna et al., 2014).

Forensic and Toxicological Studies

- 1-(3-Chlorophenyl)piperazine has been detected and quantified in forensic samples, demonstrating its relevance in forensic science and toxicology (Silva et al., 2021).

- An experimental method to detect new piperazine-type drugs, including 1-(3-Chlorophenyl)piperazine, has been developed for use in urine and blood samples, aiding in the detection of these substances in biological samples (Chang et al., 2017).

Analytical Chemistry

- An electrochemical method for the detection of 1-(3-Chlorophenyl)piperazine in seized samples has been proposed, offering a fast, simple, and portable approach for preliminary forensic analysis (Rocha et al., 2021).

- The development of a reliable and selective voltammetric method for the determination of 1-(3-Chlorophenyl)piperazine using a boron-doped diamond electrode has been reported, providing a new approach for detecting this compound in drug samples (El-Naby, 2019).

作用機序

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers like cyclic AMP (cAMP).

Result of Action

The activation of 5-HT2C receptors by this compound can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the management of disorders related to feeding behavior.

Safety and Hazards

生化学分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has stability and degradation properties that can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)piperazine-d8 vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

特性

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)